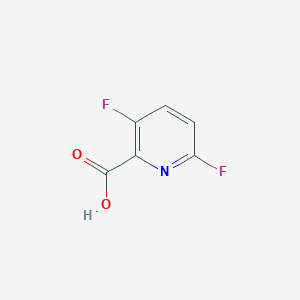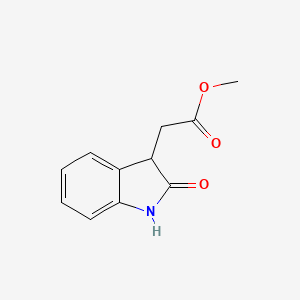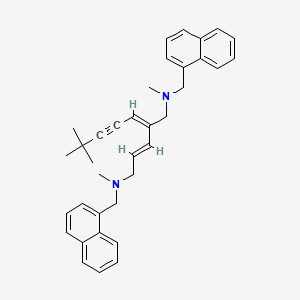
Terbinafine dimer
Vue d'ensemble
Description
Terbinafine dimer: is a compound derived from terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections such as dermatophytosis, onychomycosis, and other superficial fungal infections. The dimer form of terbinafine is of interest due to its potential enhanced antifungal properties and stability.
Applications De Recherche Scientifique
Chemistry: Terbinafine dimer is studied for its potential to form more stable and potent antifungal agents. Researchers explore its chemical properties and reactivity to develop new antifungal drugs.
Biology: In biological research, this compound is used to study the mechanisms of fungal cell wall synthesis and the effects of antifungal agents on fungal cells.
Medicine: this compound is investigated for its potential use in treating resistant fungal infections. Its enhanced stability and potency make it a candidate for new antifungal therapies.
Industry: In the pharmaceutical industry, this compound is explored for its potential to improve the efficacy and stability of antifungal medications .
Mécanisme D'action
Target of Action
Terbinafine, an allylamine antifungal, primarily targets the enzyme squalene monooxygenase (also known as squalene epoxidase) in fungi . This enzyme plays a crucial role in the synthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
Terbinafine inhibits squalene monooxygenase, thereby preventing the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . This inhibition disrupts the production of ergosterol, leading to a deficiency of ergosterol within the fungal cell membrane .
Biochemical Pathways
The inhibition of squalene monooxygenase by terbinafine disrupts the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol, which would normally be incorporated into the cell wall, and an accumulation of squalene . The accumulation of squalene is believed to exert a further toxic effect on susceptible fungal cells .
Pharmacokinetics
Terbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life, which influences the duration of its therapeutic effects .
Result of Action
The action of terbinafine results in a weakening of the fungal cell wall due to the deficiency of ergosterol and the accumulation of squalene . This leads to the death of the fungal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terbinafine involves multiple steps, starting with the reaction of 3,3-dimethyl-1-butyne with acrolein in the presence of n-butyl lithium in a tetrahydrofuran medium. This yields 6,6-dimethyl-1-hepten-4-yn-3-ol, which is then purified by vacuum distillation. The purified product reacts with 40% hydrobromic acid and phosphorus tribromide in an alcohol to yield a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne .
Industrial Production Methods: Industrial production of terbinafine typically involves a batch-flow hybrid process. This process includes consecutive organometallic steps without the necessity of in-line purification. The metalation by n-butyllithium is followed by a selective addition of the lithium salt and a Grignard reaction, resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .
Analyse Des Réactions Chimiques
Types of Reactions: Terbinafine dimer undergoes various chemical reactions, including:
Oxidation: Terbinafine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of terbinafine, which may have different antifungal properties .
Comparaison Avec Des Composés Similaires
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but through a different enzyme.
Fluconazole: Another triazole antifungal with a similar target but different chemical structure.
Uniqueness: Terbinafine dimer is unique due to its dimeric form, which may offer enhanced stability and potency compared to its monomeric counterparts. Its specific inhibition of squalene monooxygenase distinguishes it from azole antifungals, which target a different enzyme in the ergosterol synthesis pathway .
Propriétés
IUPAC Name |
(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQDUPUWRZTLM-YQGGXCSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107573 | |
| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934365-23-8 | |
| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934365-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbinafine dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBINAFINE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




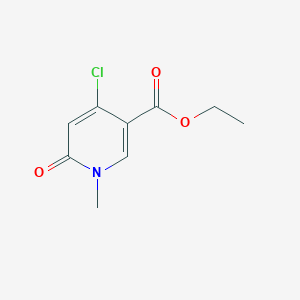
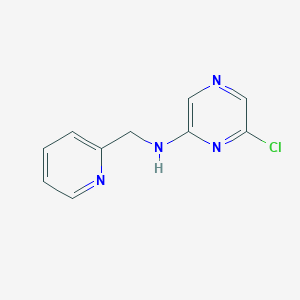
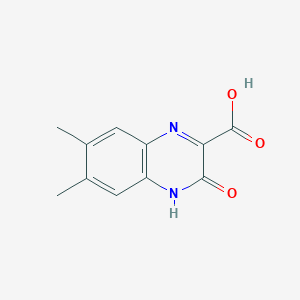

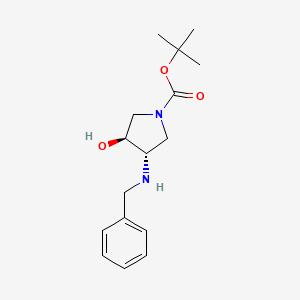

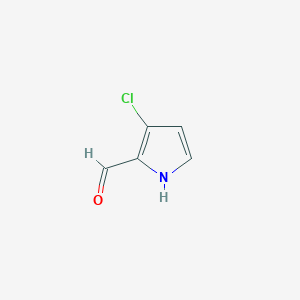
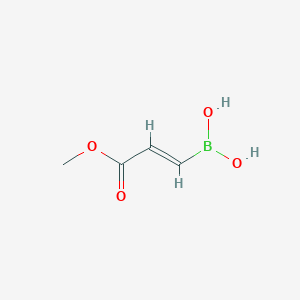
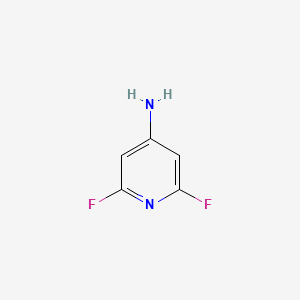
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
